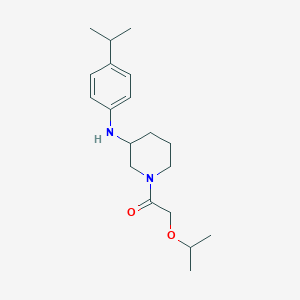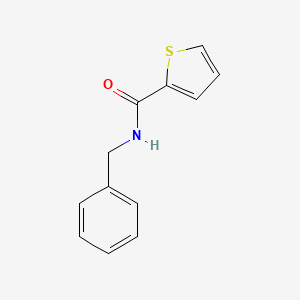![molecular formula C18H22N2O3S B5319396 N-(2,4-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5319396.png)
N-(2,4-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide, also known as DMSA-NMe, is a chemical compound with potential therapeutic applications in the treatment of cancer and other diseases. It belongs to the class of sulfonylurea compounds, which have been extensively studied for their pharmacological properties.
作用機序
The mechanism of action of N-(2,4-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide is not fully understood, but it is believed to involve the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer and is involved in the regulation of pH in tumor cells. By inhibiting CAIX, this compound disrupts the pH balance in cancer cells and induces apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile and is well-tolerated in animal studies. It has been found to have a half-life of approximately 2 hours in rats and is rapidly metabolized in the liver. This compound has also been shown to have a low potential for drug-drug interactions.
実験室実験の利点と制限
N-(2,4-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity yield. It is also well-tolerated in animal studies, which makes it a promising candidate for further preclinical studies. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for research on N-(2,4-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide. One area of focus could be the optimization of its therapeutic potential by further elucidating its mechanism of action. Another area of focus could be the development of novel drug delivery systems to improve its bioavailability and efficacy. Additionally, this compound could be studied for its potential therapeutic applications in other diseases, such as diabetes and osteoporosis.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer treatment. Its low toxicity profile and well-tolerated nature make it a promising candidate for further preclinical studies. However, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
合成法
The synthesis of N-(2,4-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with N-methyl-N-ethanolamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-aminobenzamide to yield this compound. The purity and yield of the compound can be improved by recrystallization and column chromatography.
科学的研究の応用
N-(2,4-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide has been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. In addition, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for further development as an anticancer drug.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-4-[ethylsulfonyl(methyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-5-24(22,23)20(4)16-9-7-15(8-10-16)18(21)19-17-11-6-13(2)12-14(17)3/h6-12H,5H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDHSQJRFCCUOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(5-{[methoxy(phenyl)acetyl]amino}-1H-pyrazol-1-yl)piperidin-1-yl]propanamide](/img/structure/B5319319.png)

![ethyl 2-(4,5-dimethoxy-2-nitrobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5319333.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-methyl-1-piperidinyl)acetamide](/img/structure/B5319347.png)
![4-(1-methyl-5-piperidin-1-yl-1H-1,2,4-triazol-3-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5319352.png)

![2-(4-bromophenyl)-3-[4-(4-morpholinyl)-3-nitrophenyl]acrylonitrile](/img/structure/B5319360.png)
![N-(4-chlorophenyl)-N'-[4-(2-methyl-1H-imidazol-1-yl)benzyl]urea](/img/structure/B5319387.png)
![N-benzyl-2-({1-isobutyl-4-[(5-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5319398.png)
![5'-methyl-1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H,3'H-2,4'-biimidazole](/img/structure/B5319404.png)
![N-(2-(4-chlorophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5319407.png)
![2-cyclohexyl-7-(4-hydroxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5319414.png)
![1-acetyl-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-4-piperidinecarboxamide](/img/structure/B5319430.png)
![2-[2-(5-methyl-2-furyl)vinyl]-1H-benzimidazole](/img/structure/B5319432.png)